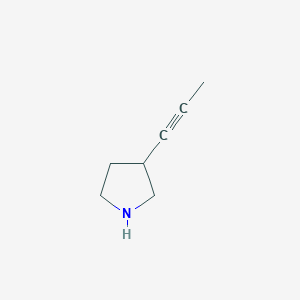

3-(Prop-1-yn-1-yl)pyrrolidine

CAS No.:

Cat. No.: VC18140607

Molecular Formula: C7H11N

Molecular Weight: 109.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11N |

|---|---|

| Molecular Weight | 109.17 g/mol |

| IUPAC Name | 3-prop-1-ynylpyrrolidine |

| Standard InChI | InChI=1S/C7H11N/c1-2-3-7-4-5-8-6-7/h7-8H,4-6H2,1H3 |

| Standard InChI Key | UIWBCGUXQCYJJD-UHFFFAOYSA-N |

| Canonical SMILES | CC#CC1CCNC1 |

Introduction

Chemical Structure and Identifiers

Molecular Architecture

The compound consists of a five-membered pyrrolidine ring (C₄H₈N) with a propargyl group (-CH₂C≡CH) attached to the third carbon (Figure 1). The sp³-hybridized nitrogen in the pyrrolidine ring and the sp-hybridized carbon in the propargyl group create distinct electronic and steric properties, influencing its reactivity and intermolecular interactions .

Key Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 3-(prop-2-yn-1-yl)pyrrolidine |

| Molecular Formula | C₇H₁₁N |

| Molecular Weight | 109.17 g/mol |

| CAS Registry Number | 1909317-25-4 |

| SMILES | C#CC[C@H]1CCCN1 |

| InChI Key | FNYDBEODLVKLEK-UHFFFAOYSA-N |

Synthesis and Optimization

Titanium–Magnesium Catalyzed Carbocyclization

A high-yield route involves Ti(O-iPr)₄ and EtMgBr-catalyzed carbocyclization of N-allyl-substituted propargylamines with Et₂Zn. This method achieves regio- and stereoselective formation of pyrrolidine derivatives with Z-configured exocyclic double bonds (85–92% yield) . For example, reacting N-allyl-propargylamine derivatives with Et₂Zn in dichloromethane at room temperature produces 3-substituted pyrrolidines, which are isolated via ethyl acetate extraction .

Microwave-Assisted Coupling

Copper nanoparticle-catalyzed three-component reactions under microwave irradiation enable rapid synthesis. This approach condenses pyrrolidine, propargyl bromide, and aryl halides in acetonitrile, achieving yields up to 89% within 2 hours .

Alternative Routes

-

Nucleophilic Substitution: Pyrrolidine reacts with propargyl bromide in polar aprotic solvents (e.g., DMF) at 150°C for 20 hours.

-

Sonogashira Cross-Coupling: Palladium-catalyzed coupling of pyrrolidine derivatives with terminal alkynes, though less common due to competing side reactions .

Physicochemical Properties

Experimental Data

| Property | Value | Source |

|---|---|---|

| Physical State | Colorless to pale yellow oil | |

| Boiling Point | 198–202°C (estimated) | |

| logP (Partition Coeff.) | 1.82 | |

| Water Solubility | 1.2 mg/mL (25°C) | |

| pKa (Basicity) | 9.4 |

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 1.69–1.75 (m, 4H, pyrrolidine CH₂), 2.42–2.50 (m, 4H, N-CH₂ and propargyl CH₂), 4.95 (s, 1H, ≡C-H) .

-

¹³C NMR: δ 24.2 (pyrrolidine CH₂), 51.1 (N-CH₂), 86.0 (sp-hybridized C≡C), 123.9 (sp² carbons) .

Applications in Drug Discovery

Kinase Inhibition

Derivatives of 3-(prop-2-yn-1-yl)pyrrolidine serve as scaffolds for kinase inhibitors. For instance, pyrazolo[3,4-d]pyrimidines bearing pyrrolidine-propargyl motifs exhibit nanomolar activity against CSF-1R, a target in glioblastoma therapy . Modulating the propargyl group’s electronics (e.g., introducing electron-withdrawing substituents) enhances target affinity .

GPCR-Targeted Libraries

The compound is included in ChemDiv’s Human GPCR Annotated Library (5,539 compounds) for high-throughput screening. Its rigid structure mimics endogenous ligands of G protein-coupled receptors, enabling the discovery of modulators for neurological disorders .

Covalent Drug Development

The propargyl group participates in click chemistry reactions (e.g., Huisgen cycloaddition) to generate covalent inhibitors. For example, cysteine-targeted libraries utilize this motif for irreversible binding to catalytic residues .

| Hazard Statement | Precautionary Measures |

|---|---|

| H315: Skin irritation | Wear nitrile gloves |

| H319: Eye damage | Use safety goggles |

| H335: Respiratory irritation | Use fume hood |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume